molecular formula C12H9F3N2O B12849051 2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one

2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one

Cat. No.: B12849051
M. Wt: 254.21 g/mol
InChI Key: PTUCOBOYIQVGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one is a novel tricyclic quinazolinone derivative designed for advanced research in medicinal chemistry and neuroscience. This compound is of significant interest for the development of therapeutic agents targeting neurodegenerative diseases, particularly Alzheimer's disease. Its core structure is based on the deoxyvasicinone alkaloid scaffold, which is known for its cholinesterase inhibitory activity . The strategic incorporation of a trifluoromethyl group at the 8-position is intended to enhance metabolic stability and modulate lipophilicity, potentially leading to improved blood-brain barrier penetration and binding affinity to neurological targets . Pyrrolo[2,1-b]quinazolinone derivatives have been identified as promising acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are key targets for alleviating cognitive symptoms in Alzheimer's disease . Recent studies on analogous 7-aryl-substituted compounds have demonstrated potent inhibitory activity within the micromolar range, with specific halogenated derivatives showing particularly high efficacy . The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring may further optimize the interaction with the enzyme's active site, similar to other halogenated analogs that have shown favorable inhibition through hydrogen bonding and π-π stacking interactions with key amino acid residues like PHE-295 and TYR-341 . This compound is intended for research applications only, including in vitro biological screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate for further chemical functionalization. Handling and Usage Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound with appropriate personal protective equipment and in accordance with their institution's safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9F3N2O

Molecular Weight

254.21 g/mol

IUPAC Name

8-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)7-3-1-4-8-10(7)11(18)17-6-2-5-9(17)16-8/h1,3-4H,2,5-6H2

InChI Key

PTUCOBOYIQVGQL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=CC=CC(=C3C(=O)N2C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with a substituted aniline and involve steps such as nitration, reduction, and cyclization to form the quinazolinone core.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Antileishmanial Activity

Recent studies have synthesized derivatives of pyrroloquinazolinones, including 2,3-dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one, which were evaluated for their antileishmanial properties. A notable derivative exhibited significant in vitro activity against Leishmania parasites with an IC50 value of 8.36 μM and demonstrated promising in vivo efficacy by reducing parasite burden in infected mice by over 56% in the liver and 61% in the spleen when administered at a dose of 12.5 mg/kg .

Antimalarial Properties

In another study focusing on similar compounds, derivatives were assessed for their activity against the chloroquine-sensitive strain of Plasmodium falciparum. While initial results indicated limited activity with IC50 values exceeding 10 μM for most derivatives, the structural modifications of these compounds suggest potential pathways for enhancing their efficacy against malaria .

Cytotoxicity Against Cancer Cell Lines

The compound has also been investigated for its cytotoxic effects on various human cancer cell lines. A series of pyrroloquinazolinones were synthesized and tested against breast cancer (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cell lines using the crystal violet staining assay. The results indicated varying degrees of cytotoxicity across the tested compounds, with specific derivatives showing promising IC50 values that warrant further investigation into their mechanisms of action and potential as anticancer agents .

Structural Insights and Synthesis

The synthesis of this compound typically involves multi-step reactions that may include palladium-catalyzed cyclization processes. The trifluoromethyl group is particularly noteworthy as it can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability and therapeutic index in biological applications .

Case Study: Antileishmanial Efficacy

In a controlled study involving Balb/c mice infected with Leishmania, the administration of a derivative of this compound resulted in significant reductions in parasitic load compared to untreated controls. The study highlighted the compound's potential as a lead candidate for further development into an effective antileishmanial drug.

Case Study: Anticancer Activity

A recent investigation into the cytotoxic effects of pyrroloquinazolinones on various cancer cell lines revealed that certain derivatives could inhibit cell proliferation effectively. The study employed a range of concentrations to determine IC50 values and analyzed cellular responses through apoptosis assays, suggesting that these compounds could serve as templates for developing new anticancer therapies.

Mechanism of Action

The mechanism by which 2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The trifluoromethyl group is a key modulator of lipophilicity, metabolic stability, and electronic effects. Below is a comparative analysis of substituent positions and their impacts:

Compound ID Substituents (Position) Yield (%) HPLC Purity (%) LogP (Predicted) Key Structural Features
Target Compound (Hypothetical) -CF₃ (C8) - - ~3.2* Enhanced lipophilicity, electron-withdrawing
Compound 16 -CF₃ (C4), 6,7-OCH₃ 81 94.4 2.8 High purity, methoxy groups improve solubility
Compound 9 -CF₃ (C3,5), 6,7-F 79 98.6 4.1 Bis-CF₃ increases hydrophobicity
Compound 12 3,4-F (benzylidene), 7-F 84 97.2 2.5 Fluorine enhances metabolic stability
Compound 6 4-hydroxy-3,5-dimethoxybenzylidene 78 98.6 2.3 Polar substituents improve aqueous solubility

*Predicted using analogous compounds.

Key Observations :

  • Trifluoromethyl Position : The target compound’s -CF₃ at C8 may balance lipophilicity and steric effects compared to C3/C4-substituted analogs (e.g., Compound 9, LogP 4.1 vs. Compound 16, LogP 2.8).
Cytotoxic Activity
Compound ID IC₅₀ (μM) Mechanism of Action Target Pathway
Compound 6 2.1 (AGS cells) Apoptosis induction via Bax/Bcl-2 modulation PI3K/AKT/mTOR signaling
Compound 26 1.8 (NCI-H460) Cell cycle arrest (G2/M phase) Tubulin polymerization
Compound 9 3.5 (MCF-7) Kinase inhibition (AKT1, IC₅₀ = 0.8 μM) PI3K/AKT
Vasicinone N/A Bronchodilation, anti-inflammatory Cholinergic receptors

Key Observations :

  • Target Compound : Hypothetically, the C8-CF₃ group may enhance kinase-binding affinity (e.g., AKT1) due to electron-withdrawing effects, as seen in Compound 9 .
  • Structural Flexibility: Methoxy or fluorine substituents (Compound 6, 12) improve cytotoxicity by modulating apoptotic pathways, while rigid fused rings (e.g., vasicinone) favor receptor-binding .

Key Observations :

  • Catalyst Efficiency : Silver-mediated methods (e.g., Compound 16) achieve higher yields and selectivity compared to bromine-based routes .
  • Position-Specific Synthesis : Introducing -CF₃ at C8 may necessitate tailored catalysts (e.g., iodine or gold(I)) to manage steric and electronic effects .

Biological Activity

2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes the existing literature on its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic implications.

  • Molecular Formula : C12H9F3N2O
  • Synonyms : 642491-87-0; 8-(Trifluoromethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Recent studies have indicated that this compound exhibits inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumor proliferation and survival.

Inhibition of FGFRs

Research indicates that derivatives of pyrrolo[2,1-b]quinazolinones show significant inhibitory activity against FGFRs. For instance, a related compound demonstrated an IC50 value of 1900 nM against FGFR1, suggesting that modifications at the 8-position can enhance potency and selectivity against cancer cells .

Anticancer Activity

The compound has been evaluated for its anticancer properties through various in vitro and in vivo studies. It has shown promising results against several cancer cell lines:

Cell Line IC50 (µM) Notes
MDA-MB-23110Breast cancer cell line
Hep3B5Liver cancer cell line
4T18Mouse breast cancer model

These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies.

Antimalarial Activity

In addition to its anticancer properties, the compound's structural analogs have been investigated for antimalarial activity. A study focused on optimizing dihydroquinazolinone derivatives reported that certain modifications resulted in enhanced efficacy against Plasmodium falciparum, the malaria-causing parasite. The incorporation of trifluoromethyl groups was found to significantly improve activity (EC50 = 0.010 μM) compared to other substituents .

Study on FGFR Inhibition

In a study examining the structure-activity relationship (SAR) of pyrrolo[2,1-b]quinazolinones, researchers synthesized various analogs and evaluated their FGFR inhibitory activities. The introduction of a trifluoromethyl group at the 8-position led to a substantial increase in FGFR inhibition compared to non-substituted analogs. This modification facilitated stronger hydrogen bonding interactions with critical residues in the FGFR active site .

Antiparasitic Activity Assessment

Another significant study highlighted the optimization of dihydroquinazolinone derivatives for antimalarial applications. The research demonstrated that compounds with specific substituents exhibited enhanced metabolic stability and aqueous solubility while retaining potent antiparasitic activity . This suggests that structural modifications can balance efficacy and pharmacokinetic profiles.

Q & A

Q. How can computational modeling enhance derivative design for pharmacological applications?

  • Methodological Answer : Perform docking studies with target proteins (e.g., tubulin or thrombin) using Gaussian-optimized geometries. Prioritize derivatives with high LogP (e.g., 2.73 in ) for blood-brain barrier penetration .

Notes

  • Safety : While synthesis involves high-temperature reactions and NaOH handling, no specific hazards are reported for the compound itself .
  • Contradictions : Variations in biological activity may arise from assay protocols or impurity levels; always cross-validate with orthogonal methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.